Product packaging for Glycine, N-methyl-N-9-octadecenyl-(Cat. No.:CAS No. 95008-03-0)

Glycine, N-methyl-N-9-octadecenyl-

Cat. No.: B15427025
CAS No.: 95008-03-0
M. Wt: 339.6 g/mol
InChI Key: BMGPYWJNOIMZNC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of N-Methylated Glycine (B1666218) Derivatives

The scientific journey into N-methylated glycine derivatives began with the simplest member of the family, sarcosine (B1681465) (N-methylglycine). Sarcosine was first isolated from meat extract and named by the German chemist Justus von Liebig in 1847. wikipedia.org Its structure as N-methylglycine was confirmed through synthesis from methylamine (B109427) and monochloroacetic acid by Jacob Volhard in 1862. wikipedia.org Sarcosine is a naturally occurring amino acid derivative found in body tissues and is an intermediate in the metabolism of choline (B1196258) and glycine. wikipedia.org

The exploration of methylated glycine compounds continued with the discovery and characterization of other derivatives. These include dimethylglycine (DMG) and trimethylglycine (TMG), also known as betaine. wikipedia.orgwikipedia.org Trimethylglycine, first discovered in sugar beets, is a zwitterionic compound containing a quaternary ammonium (B1175870) group and a carboxylate group. wikipedia.org

The evolution from these simple, naturally occurring N-methylated glycines to more complex, synthetic derivatives like N-methyl-N-9-octadecenylglycine represents a significant step in chemical synthesis. This progression involves the strategic combination of the hydrophilic N-methylglycine head group with a long, hydrophobic alkyl chain. This design imparts amphiphilic properties, creating molecules with distinct polar and non-polar regions, which are not characteristic of their simpler precursors. The synthesis of such compounds is part of a broader effort in green chemistry to create functional molecules from bio-based building blocks like amino acids. acs.org

Structural Classification and Precise Nomenclature of N-Methyl-N-9-octadecenylglycine

N-methyl-N-9-octadecenylglycine is classified as an N-acyl amphiphilic amino acid derivative. Its structure consists of three key components:

A hydrophilic head group derived from the amino acid glycine.

A methyl group attached to the nitrogen atom of glycine, forming a sarcosine core.

A long, hydrophobic tail composed of a C18 monounsaturated acyl chain (the oleoyl (B10858665) group), derived from oleic acid. The "9-octadecenyl" designation indicates an 18-carbon chain with a double bond at the ninth carbon atom.

The presence of the hydrophilic sarcosine head and the lipophilic oleoyl tail gives the molecule its amphiphilic character, enabling it to interact with both polar and non-polar environments. This structure is fundamental to its function as a surfactant.

The precise nomenclature for this compound can vary, but the systematic IUPAC name is 2-[methyl-[(E)-octadec-9-enoyl]amino]acetic acid. nih.gov The "(Z)-" isomer, derived from the cis-isomer of oleic acid, is also common and is often referred to as oleoyl sarcosine. epa.govguidechem.com

Table 1: Chemical Identifiers for N-methyl-N-9-octadecenylglycine

Identifier Value Source
Systematic Name 2-[methyl-[(E)-octadec-9-enoyl]amino]acetic acid nih.gov
Common Name Oleoyl Sarcosine epa.gov
CAS Number 110-25-8 ((Z)-isomer) epa.gov
Molecular Formula C21H39NO3 epa.gov

| Molecular Weight | 353.55 g/mol | epa.gov |

The molecule's sodium salt, Sodium N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate, is also a frequently referenced form of this compound. nih.gov

Table 2: Computed Properties of N-methyl-N-9-octadecenylglycine

Property Value Source
Molecular Weight 353.55 g/mol epa.gov
Rotatable Bond Count 19 nih.gov
Hydrogen Bond Donor Count 1 nih.gov

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

Contemporary Academic Significance of Amphiphilic Amino Acid Derivatives

Amphiphilic amino acid derivatives, including N-methyl-N-9-octadecenylglycine, are of significant academic interest due to their unique properties and potential applications. A primary area of research is their capacity for self-assembly. nih.govrsc.org In aqueous solutions, these molecules can spontaneously organize into various nanostructures, such as micelles, vesicles, and nanotubes. nih.gov This behavior is driven by the desire of the hydrophobic tails to minimize contact with water, while the hydrophilic heads remain exposed to the aqueous environment. rsc.org

The key academic interests in these compounds include:

Biocompatibility and Biodegradability: Derived from natural amino acids and fatty acids, these surfactants are often more biocompatible and readily biodegradable than many conventional synthetic surfactants. rsc.orgnih.gov This makes them attractive for biomedical and environmental applications.

Nanomaterial Construction: The self-assembling nature of these molecules allows them to be used as building blocks for functional nanomaterials. nih.govrsc.org These materials can be designed for specific purposes, such as creating carriers for drug delivery. nih.gov

Protein Interactions: Research has explored the role of amphiphilic amino acids in mediating the adsorption of proteins onto nanostructured surfaces. researchgate.netrsc.org Understanding these interactions is crucial for the development of biomedical implants and biosensors.

Modulating Properties: Scientists can rationally design these molecules by modifying the hydrophobic or hydrophilic components to fine-tune their self-assembly process and the resulting material's function, for applications like fluorescence imaging or targeted drug delivery. rsc.org

The study of amphiphilic amino acid derivatives represents a convergence of supramolecular chemistry, materials science, and biotechnology, aimed at creating advanced, bio-inspired materials. nih.govrsc.org

Interdisciplinary Research Paradigms for N-Methyl-N-9-octadecenylglycine

Research on N-methyl-N-9-octadecenylglycine and related compounds is inherently interdisciplinary, bridging several scientific domains:

Chemistry: Organic chemists focus on the synthesis of these molecules, often developing greener and more efficient methods. acs.org Physical chemists study their self-assembly behavior, surface activity, and the thermodynamics of micelle formation. nih.gov

Materials Science: Researchers in this field utilize the self-assembly properties of these amphiphiles to fabricate novel nanostructures. nih.govrsc.org This involves engineering materials with specific architectures for applications ranging from coatings to advanced composites.

Biomedical Engineering and Medicine: A significant research paradigm involves exploiting the biocompatibility of these compounds. They are investigated as non-viral vectors for gene therapy, as vehicles for encapsulating and delivering drugs, and as components in tissue engineering scaffolds. nih.govnih.gov Their antimicrobial properties are also an area of active investigation. researchgate.net

Biotechnology: The interaction between these molecules and biological systems, such as cell membranes and proteins, is a key area of study. researchgate.netrsc.org This research can lead to the development of new biosensors or strategies to control protein adsorption on surfaces. For instance, fluorinated amphiphilic amino acid derivatives have been explored as carriers to enhance the bioavailability of antioxidants. nih.gov

The study of N-methyl-N-9-octadecenylglycine and its analogs exemplifies a modern scientific approach where principles from different fields are integrated to develop functional materials that can address complex challenges, particularly in biotechnology and medicine. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H41NO2 B15427025 Glycine, N-methyl-N-9-octadecenyl- CAS No. 95008-03-0

Properties

CAS No.

95008-03-0

Molecular Formula

C21H41NO2

Molecular Weight

339.6 g/mol

IUPAC Name

2-[methyl(octadec-9-enyl)amino]acetic acid

InChI

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2)20-21(23)24/h10-11H,3-9,12-20H2,1-2H3,(H,23,24)

InChI Key

BMGPYWJNOIMZNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN(C)CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for N Methyl N 9 Octadecenylglycine

Mechanistic Pathways of N-Acylation and N-Alkylation in Sarcosine (B1681465) Chemistry

The synthesis of N-methyl-N-9-octadecenylglycine primarily involves the formation of an amide bond between the secondary amine of sarcosine (N-methylglycine) and the carboxylic acid of oleic acid (9-octadecenoic acid). This transformation falls under the broader categories of N-acylation.

The conventional and most established method for synthesizing N-acyl amino acids like oleoyl (B10858665) sarcosine is the Schotten-Baumann reaction. chalmers.se This method typically involves the reaction of an amino acid with an acyl chloride in the presence of a base. In the case of N-methyl-N-9-octadecenylglycine, sarcosine is reacted with oleoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of sarcosine acts as a nucleophile, attacking the electrophilic carbonyl carbon of oleoyl chloride. The subsequent loss of a chloride ion and a proton (abstracted by the base) results in the formation of the amide bond.

Comparative Analysis of Esterification and Amidation Routes for Fatty Acid Derivatives

The synthesis of fatty acid derivatives can proceed through either esterification or amidation. libretexts.org While both pathways lead to the formation of a new functional group on the fatty acid backbone, the kinetics and reaction conditions can differ significantly.

Amidation is generally considered to be faster than esterification under similar conditions, primarily due to the higher nucleophilicity of amines compared to alcohols. researchgate.net This often allows for amidation reactions to be carried out at lower temperatures. researchgate.net Direct amidation of a fatty acid with an amine is a common route. researchgate.net

Esterification , the reaction between a carboxylic acid and an alcohol, is a reversible reaction that often requires an acid catalyst and heat to proceed at a reasonable rate. libretexts.orgorganic-chemistry.org To drive the reaction towards the product side, it is often necessary to remove water, a byproduct, from the reaction mixture. libretexts.org

In the context of synthesizing N-methyl-N-9-octadecenylglycine, amidation is the direct and preferred route. An esterification route would be indirect and more complex, potentially involving the esterification of sarcosine first, followed by a separate N-alkylation step, or the conversion of an oleic acid ester to the desired amide.

FeatureEsterificationAmidation
Reactants Carboxylic Acid + AlcoholCarboxylic Acid + Amine
Kinetics Generally slowerGenerally faster researchgate.net
Catalyst Typically requires an acid catalyst organic-chemistry.orgCan be catalyzed by acids or bases, or proceed without a catalyst
Reversibility Reversible reaction libretexts.orgGenerally less reversible
Byproduct Water libretexts.orgWater

Investigation of Catalyst Systems for Selective N-Methyl-N-9-octadecenylglycine Synthesis

While the Schotten-Baumann reaction using oleoyl chloride is effective, the use of catalysts in direct amidation reactions between oleic acid and sarcosine offers a more atom-economical and potentially greener alternative. Various catalyst systems have been explored for amidation reactions.

For the synthesis of fatty acid amides, solid acid catalysts have shown promise. acs.org For instance, a porous phenolsulfonic acid-formaldehyde (PSF) resin has been used for the esterification of fatty acids and could potentially be adapted for amidation. organic-chemistry.org Metal catalysts are also under investigation for amidation reactions. researchgate.net However, for the specific synthesis of N-methyl-N-9-octadecenylglycine, detailed studies on specific catalyst systems are not extensively documented in publicly available literature. The choice of catalyst would need to ensure selectivity for N-acylation without promoting unwanted side reactions.

Green Chemistry Approaches to N-Methyl-N-9-octadecenylglycine Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of N-methyl-N-9-octadecenylglycine synthesis, this translates to exploring alternative reaction media, and biocatalytic methods. nih.govmdpi.com

Solvent-Free and Aqueous-Phase Reaction Systems for N-Acyl Amino Acids

Traditional organic solvents often pose environmental and health risks. jmchemsci.com Consequently, there is a growing interest in developing solvent-free and aqueous-phase reaction systems.

Solvent-free reactions , also known as solid-state reactions, can be achieved by directly mixing the reactants, sometimes with the aid of a solid support like clays (B1170129) or zeolites. jmchemsci.comresearchgate.net These methods can lead to reduced waste and simplified purification procedures. jmchemsci.com For the synthesis of amides, various solvent-free systems have been developed, often utilizing catalysts to promote the reaction. jmchemsci.com

Aqueous-phase synthesis is another attractive green alternative, as water is a non-toxic, non-flammable, and readily available solvent. rsc.org The Schotten-Baumann reaction itself can be performed in a two-phase aqueous system. acs.org Furthermore, advancements in solid-phase peptide synthesis (SPPS) are exploring the use of water as a solvent, which could have implications for the synthesis of N-acyl amino acids. rsc.org The development of water-soluble protecting groups and nanoparticle-based reagents are key strategies in this area. rsc.org

Enzymatic Synthesis and Biocatalysis for N-Acyl Amino Acid Surfactants

Enzymatic synthesis offers a highly specific and environmentally benign route to N-acyl amino acids. nih.govresearchgate.net Lipases and proteases are the primary enzymes used for this purpose. researchgate.netnih.gov These biocatalysts operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit high chemo-, regio-, and stereoselectivity. nih.govnih.gov

The enzymatic synthesis of N-acyl amino acids can be achieved through two main pathways: direct amidation of a fatty acid with an amino acid or the aminolysis of a fatty acid ester. nih.gov While the direct amidation is more atom-economical, the aminolysis of esters is often more favorable from a thermodynamic standpoint. nih.gov

Several lipases, such as those from Candida antarctica (Novozym 435), have been successfully employed for the synthesis of various N-acyl amino acids. researchgate.net The efficiency of the enzymatic reaction can be influenced by factors such as the choice of enzyme, the reaction medium (aqueous or organic solvent), and the nature of the substrates. nih.gov While enzymatic methods hold great promise for the sustainable production of compounds like N-methyl-N-9-octadecenylglycine, challenges such as enzyme cost and stability, and lower reaction yields compared to chemical methods, still need to be addressed for large-scale industrial applications. researchgate.net

Synthesis ApproachAdvantagesDisadvantages
Solvent-Free Reduced waste, simplified purification, lower environmental impact. jmchemsci.comMay require specific catalysts, potential for mass transfer limitations.
Aqueous-Phase Use of a green solvent, non-toxic, non-flammable. rsc.orgSolubility of reactants can be a challenge, potential for hydrolysis of reactants or products.
Enzymatic High selectivity, mild reaction conditions, environmentally friendly. nih.govresearchgate.netHigher cost of enzymes, lower reaction yields, potential for enzyme inhibition. researchgate.net

Purification and Isolation Techniques for High-Purity N-Methyl-N-9-octadecenylglycine

Following the synthesis, the crude reaction mixture containing N-methyl-N-9-octadecenylglycine needs to be purified to remove unreacted starting materials, byproducts, and catalysts. The purification strategy depends on the synthetic route employed and the nature of the impurities.

A common procedure following a Schotten-Baumann reaction involves acidification of the basic crude product solution. google.com This protonates the carboxylate group of the N-acyl amino acid, causing it to precipitate out of the aqueous solution. The precipitated solid can then be isolated by filtration.

Further purification can be achieved through crystallization from a suitable solvent or solvent mixture. google.com This process helps to remove organic impurities that may have co-precipitated with the product. google.com

Another technique involves liquid-liquid extraction. After acidification, an organic solvent that is only slightly miscible with water can be added. google.com The N-acyl amino acid will preferentially partition into the organic phase, while inorganic salts and unreacted amino acids remain in the aqueous phase. google.com The organic layer can then be washed with water to remove any remaining water-soluble impurities. Finally, the solvent is removed, typically by distillation, to yield the purified product. google.com

For syntheses utilizing solid-supported catalysts or reagents, purification is often simplified as the catalyst or reagent can be easily removed by filtration at the end of the reaction.

Chromatographic Separations (HPLC, GPC)

Chromatographic techniques are powerful tools for the purification of N-acylamino acids, offering high resolution and scalability. High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are particularly relevant for N-Methyl-N-9-octadecenylglycine.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a highly effective method for the purification of N-Methyl-N-9-octadecenylglycine and its salts. This technique separates molecules based on their hydrophobicity. For the sodium salt of N-methyl-N-(1-oxo-9-octadecenyl)glycine, a scalable RP-HPLC method has been developed. acs.org This method can be adapted for the free acid form. A typical setup involves a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1. acs.orgsielc.com

The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and water. acs.org An acid modifier, such as phosphoric acid or, for mass spectrometry compatibility, formic acid, is often added to the mobile phase to ensure the analyte is in a single ionic form and to improve peak shape. acs.org Gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to effectively separate the target compound from less hydrophobic impurities that elute earlier and more hydrophobic impurities that are retained longer on the column.

A representative HPLC method for a related N-acyl amino acid involves a gradient elution starting with a phosphate (B84403) buffer and increasing the concentration of acetonitrile. nih.gov For preparative separations, this method can be scaled up to isolate larger quantities of the purified compound. acs.org

HPLC Purification Parameters for N-Acylamino Acids

Parameter Value/Condition Source
Column Newcrom R1 (Reverse-Phase) or equivalent C18 acs.orgnih.gov
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Phosphate Buffer (pH 7.4) acs.orgnih.gov
Mobile Phase B Acetonitrile (MeCN) acs.orgnih.gov
Gradient Linear gradient from low to high percentage of Mobile Phase B nih.gov
Detection UV (210-225 nm) or Mass Spectrometry (MS) nih.govsielc.com

| Flow Rate | Scalable depending on column dimensions | acs.org |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume or size. wikipedia.org This technique is particularly useful for removing high molecular weight impurities, such as polymers or oligomers that may form during synthesis, or for separating the target compound from unreacted starting materials of significantly different sizes. wikipedia.org

In the context of N-Methyl-N-9-octadecenylglycine purification, GPC would typically be performed using organic solvents as the mobile phase. wikipedia.org The sample is dissolved in a suitable solvent and passed through a column packed with porous gel beads. wikipedia.org Larger molecules, which cannot enter the pores, travel a shorter path and elute first, while smaller molecules, like the target compound, explore more of the pore volume and elute later. GPC is an effective cleanup technique and can be automated for high-throughput applications, though it can be slower and consume more solvent than other methods. nih.gov

Crystallization and Precipitation Methods

Crystallization is a fundamental technique for purifying solid compounds. For long-chain N-acylamino acids, selecting the appropriate solvent system is crucial for obtaining high-purity crystals.

Research on a series of N-acylsarcosines, which are structurally very similar to N-Methyl-N-9-octadecenylglycine, has demonstrated effective crystallization methods. acs.org One such method involves dissolving the crude product in hot 90% ethanol (B145695) and allowing it to cool, which can yield crystalline products, sometimes as hydrates. acs.org Another effective solvent for crystallization is ethyl acetate (B1210297). acs.org Repeated crystallizations may be necessary to achieve the desired level of purity, as confirmed by a stable melting point. acs.org

Crystallization and Precipitation Data for N-Oleoyl Sarcosine

Method Solvent(s) Observed Outcome Source
Crystallization 90% Ethanol Crystalline solid, potentially hydrated acs.org
Crystallization Ethyl Acetate Crystalline solid with a defined melting point acs.org

| Precipitation | Acetone (B3395972) | Can be used to precipitate N-glycans from solution, a conceptually similar process | nih.govnih.gov |

Precipitation using a non-solvent is another viable purification strategy. For instance, acetone precipitation has been effectively used to isolate and purify N-glycans from reaction mixtures, a process that relies on changing the solvent environment to reduce the solubility of the target molecules and cause them to precipitate. nih.govnih.gov A similar principle could be applied to N-Methyl-N-9-octadecenylglycine, where the crude product is dissolved in a suitable solvent and then a non-solvent is added to induce precipitation of the purified compound, leaving more soluble impurities in the solution. Challenges in separating long-chain N-acyl acidic amino acids from by-products using solvent-based methods have been noted, highlighting the importance of optimizing the crystallization or precipitation conditions. google.com

Sophisticated Analytical and Spectroscopic Characterization of N Methyl N 9 Octadecenylglycine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a primary tool for the detailed structural analysis of N-Methyl-N-9-octadecenylglycine in solution. By analyzing the chemical shifts and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete assignment of all resonances can be achieved, confirming the molecule's covalent structure.

Assignment of Proton and Carbon Resonances for N-Methyl-N-9-octadecenylglycine

The ¹H and ¹³C NMR spectra of N-Methyl-N-9-octadecenylglycine exhibit characteristic signals corresponding to its three main structural components: the oleoyl (B10858665) fatty acid chain, the N-methyl group, and the glycine (B1666218) backbone.

The olefinic protons (-CH=CH-) of the oleoyl group are readily identified in the ¹H NMR spectrum, typically appearing in the downfield region around 5.3-5.4 ppm. The p nih.govrotons on the carbons adjacent to the double bond (allylic protons) resonate at approximately 2.0 ppm. The t nih.goverminal methyl group (CH₃) of the fatty acid chain appears at the most upfield position, around 0.88 ppm. The n libretexts.orgopenstax.orgumerous methylene (B1212753) groups (-(CH₂)n-) of the aliphatic chain produce a large, complex signal in the 1.2-1.6 ppm range. The m libretexts.orgopenstax.orgethylene protons alpha to the carbonyl group (α-CH₂) are deshielded and appear around 2.3-2.5 ppm.

With nih.govin the sarcosine (B1681465) (N-methylglycine) moiety, the N-methyl (N-CH₃) protons give rise to a singlet at approximately 2.9-3.1 ppm, while the glycine methylene (N-CH₂-) protons are observed around 4.0-4.2 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the amide bond is the most downfield signal, typically found around 170-174 ppm. The olefinic carbons (-C=C-) resonate in the 128-132 ppm region. The c nih.govarbons of the N-methyl and glycine methylene groups appear at approximately 35-40 ppm and 50-55 ppm, respectively. The aliphatic carbons of the oleoyl chain span a range from approximately 14 ppm (terminal methyl) to 34 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Methyl-N-9-octadecenylglycine This table presents typical chemical shift ranges based on known values for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

Atom/Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Oleoyl Chain
Terminal CH₃0.8-0.9~14
(CH₂)n1.2-1.622-32
Allylic CH₂~2.0~27
α-CH₂ to C=O2.2-2.4~34
-CH=CH-5.3-5.4129-131
Sarcosine Moiety
N-CH₃2.9-3.135-40
N-CH₂-COOH4.0-4.250-55
Amide C=O-170-174
Carboxyl COOH10-12 (exchangeable)174-178

Conformational Analysis and Dynamics in Solution

N-Methyl-N-9-octadecenylglycine possesses significant conformational flexibility due to the long octadecenyl chain and the rotatable bonds within the N-methylglycine headgroup. NMR spectroscopy is a powerful technique for probing these dynamics in solution. The k nih.govey conformational feature is the equilibrium between cis and trans isomers around the tertiary amide bond (OC-N). This rotation is often slow on the NMR timescale, leading to the observation of two distinct sets of signals for the N-methyl and adjacent methylene protons. The relative integration of these paired signals allows for the quantification of the two conformers.

Furthermore, NMR relaxation studies can provide insights into the motional dynamics of different parts of the molecule. The l acs.orgacs.orgong aliphatic tail is expected to exhibit considerable segmental motion, with increasing flexibility towards the terminal methyl group. The rotation of the N-methyl group itself is another dynamic process that can be studied. These acs.org dynamic features are crucial for understanding the surfactant properties of the molecule and its interactions in solution.

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry techniques are indispensable for confirming the molecular weight and elucidating the structure of N-Methyl-N-9-octadecenylglycine through controlled fragmentation.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Studies

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing N-Methyl-N-9-octadecenylglycine. In positive ion mode, the molecule readily forms a protonated molecular ion, [M+H]⁺. This nih.govacs.orgallows for the accurate determination of its monoisotopic mass. ESI is particularly useful as it can be directly coupled with liquid chromatography (LC) for the analysis of complex mixtures.

Matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) analyzer is another valuable technique, especially for analyzing surfactants and polymers. For M shimadzu.comjeol.comALDI analysis, the sample is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecule. While MALDI can be complicated by the presence of surfactants, which may suppress analyte signals or create interfering ions, careful selection of the matrix and sample preparation can yield clear spectra. It is nih.govlsu.edureading.ac.uk particularly effective for obtaining the molecular weight of the intact molecule.

#### shimadzu.com 3.2.2. Fragmentation Pathways and Structural Elucidation of N-Methyl-N-9-octadecenylglycine

Tandem mass spectrometry (MS/MS), where the protonated molecular ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), provides detailed structural information. The fragmentation of N-Methyl-N-9-octadecenylglycine is expected to follow predictable pathways characteristic of N-acyl amino acids and fatty acid amides.

The nih.govrsc.orgmost prominent fragmentation is the cleavage of the amide bond. This nih.govrsc.orgjove.comjove.comresults in two main fragments:

An acylium ion corresponding to the oleoyl group, [CH₃(CH₂)₇CH=CH(CH₂)₇CO]⁺.

A neutral loss of the N-methylglycine moiety.

Conversely, cleavage can result in a charged N-methylglycine fragment and a neutral loss of the oleoyl ketene. Further fragmentation of the oleoyl acylium ion can occur along the aliphatic chain, typically producing a series of ions separated by 14 Da (the mass of a CH₂ group), which is characteristic of fatty acid fragmentation. These nih.govacs.org fragmentation patterns allow for the unambiguous confirmation of both the fatty acid component and the amino acid headgroup, thus verifying the complete structure of the molecule.

X-ray Diffraction and Scattering Studies

While NMR and MS provide detailed information about individual molecules, X-ray techniques can probe the supramolecular organization of N-Methyl-N-9-octadecenylglycine in both the solid state and solution.

Due to its long, flexible alkyl chain and low melting point, obtaining single crystals of N-Methyl-N-9-octadecenylglycine suitable for X-ray crystallography is challenging. However, powder X-ray diffraction (XRD) on solid samples can reveal information about the crystalline or amorphous nature of the material and the packing of the molecules. For l researchgate.netong-chain fatty acid derivatives, XRD patterns often show characteristic peaks corresponding to the lamellar spacing, which relates to how the molecules stack together.

In s aocs.orgolution, small-angle X-ray scattering (SAXS) is a powerful technique for studying the size, shape, and aggregation behavior of surfactant molecules. Above nih.govwikipedia.orgstanford.edu its critical micelle concentration (CMC), N-Methyl-N-9-octadecenylglycine will form aggregates such as micelles. SAXS can determine the average size and shape (e.g., spherical or cylindrical) of these micelles and how these structures change with concentration, temperature, or the addition of other substances. This nih.govyoutube.cominformation is vital for understanding its function in various applications.

Small-Angle X-ray Scattering (SAXS) for Supramolecular Assemblies of N-Methyl-N-9-octadecenylglycine

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to analyze the structure of materials on a scale ranging from 1 to 100 nanometers. nih.govwikipedia.org It is particularly well-suited for studying the size, shape, and arrangement of supramolecular structures formed by amphiphilic molecules like N-Methyl-N-9-octadecenylglycine in solution. nih.govresearchgate.net The technique measures the elastic scattering of X-rays at very small angles as they pass through a sample. nih.gov

When N-Methyl-N-9-octadecenylglycine is dispersed in a solvent, its amphiphilic nature—comprising a hydrophilic N-methylglycine headgroup and a hydrophobic 9-octadecenyl tail—drives self-assembly into various ordered structures such as micelles, vesicles, or lamellar (bilayer) phases. SAXS analysis of these solutions can reveal the morphology and dimensions of these assemblies.

Studies on similar long-chain amphiphilic peptides have demonstrated the ability of SAXS to distinguish between different self-assembled structures, such as lamellar phases versus tape-like formations, based on their unique scattering patterns. researchgate.net For N-Methyl-N-9-octadecenylglycine, SAXS can be employed to investigate how factors like concentration, temperature, pH, and ionic strength influence the type and dimensions of the resulting supramolecular structures. helixbiostructures.com

Wide-Angle X-ray Scattering (WAXS) for Crystalline Structures

While SAXS probes larger supramolecular structures, Wide-Angle X-ray Scattering (WAXS) provides information about the atomic-level arrangement and crystalline order within a material. diamond.ac.ukmeasurlabs.com WAXS, also known as Wide-Angle X-ray Diffraction (WAXD), analyzes X-rays scattered at larger angles, which correspond to smaller, sub-nanometer length scales such as interatomic spacings. wikipedia.org This technique is essential for characterizing the crystalline state of N-Methyl-N-9-octadecenylglycine, particularly the packing of its hydrocarbon tails. rigaku.com

In the solid or semi-solid state, the long octadecenyl chains of N-Methyl-N-9-octadecenylglycine can pack into ordered, crystalline lattices. WAXS patterns of such samples exhibit sharp Bragg peaks at specific 2θ angles. According to Bragg's Law (nλ = 2d sinθ), the position of these peaks can be used to calculate the d-spacings, which represent the distances between crystallographic planes in the material. wikipedia.org

The WAXS pattern for a crystalline sample of N-Methyl-N-9-octadecenylglycine would be expected to show characteristic peaks related to the packing of the alkyl chains. For example, a strong diffraction peak around a d-spacing of approximately 0.41-0.42 nm is typically indicative of the hexagonal packing of parallel hydrocarbon chains, a common arrangement in fatty acids and lipids. researchgate.net The presence of broader, more diffuse scattering (an amorphous halo) alongside sharp peaks indicates a semi-crystalline material, and the relative areas of these features can be used to estimate the degree of crystallinity. rigaku.com

Simultaneous SAXS/WAXS measurements can offer a comprehensive picture of the material's structure, correlating the long-range supramolecular order with the short-range crystalline packing. researchgate.net

Table 2: Representative WAXS Data for Crystalline N-Methyl-N-9-octadecenylglycine

Parameter Description Typical Value/Observation Reference
Scattering Angle (2θ) The angle between the incident and scattered X-ray beams. Wide angles (typically > 5°) wikipedia.org
d-spacing The distance between parallel planes of atoms in a crystal. ~0.42 nm (for hydrocarbon chain packing) researchgate.net
Peak Shape Indicates the nature of the order. Sharp peaks for crystalline; broad halo for amorphous. rigaku.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. These techniques are highly sensitive to the chemical structure and local environment of molecular bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. For N-Methyl-N-9-octadecenylglycine, the FTIR spectrum provides a molecular fingerprint, confirming the presence of its key functional groups.

A critical region for analysis is the Amide I band (around 1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the tertiary amide group. The exact position of this peak is sensitive to the secondary structure and hydrogen bonding. For instance, in self-assembled peptide systems, an Amide I peak around 1635 cm⁻¹ is characteristic of β-sheet structures, suggesting a parallel arrangement of the molecules. researchgate.net Other important vibrations include the C-H stretching of the alkyl chain (around 2800-3000 cm⁻¹), the C=C stretching of the oleyl tail's double bond (around 1650 cm⁻¹), and vibrations associated with the carboxylic acid headgroup.

Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman is particularly effective for analyzing non-polar, symmetric bonds. For N-Methyl-N-9-octadecenylglycine, Raman spectroscopy would be especially useful for characterizing the C=C double bond in the 9-octadecenyl chain and the C-C backbone of the alkyl tail. The conformational order of the hydrocarbon chains can also be assessed by analyzing the C-C and C-H vibrational modes. Although a specific Raman spectrum for this compound is not readily available, characteristic peaks can be predicted based on its structure. researchgate.net

Table 3: Characteristic Vibrational Frequencies for N-Methyl-N-9-octadecenylglycine

Functional Group Vibrational Mode Typical FTIR Wavenumber (cm⁻¹) Typical Raman Shift (cm⁻¹)
O-H (Carboxylic Acid) Stretching 2500-3300 (broad) -
C-H (Alkyl Chain) Stretching 2850-2960 2850-2960
C=O (Amide I) Stretching ~1635 ~1635
C=C (Alkene) Stretching ~1650 (weak in IR) ~1655 (strong in Raman)
C-N (Amide) Stretching 1200-1350 1200-1350

By combining these spectroscopic methods, a detailed analysis of the molecular structure, from the presence of specific functional groups to their arrangement in larger, ordered assemblies, can be achieved.

Supramolecular Chemistry and Self Assembly of N Methyl N 9 Octadecenylglycine

Micellization Behavior and Critical Micelle Concentration (CMC) Determination

Like other surfactants, N-Methyl-N-9-octadecenylglycine monomers in an aqueous solution will self-assemble into aggregates known as micelles above a certain concentration. This threshold is the critical micelle concentration (CMC), a fundamental parameter in surfactant science. wikipedia.org The formation of micelles is a spontaneous process driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrophobic tails and water molecules. wikipedia.org

The CMC for N-Oleoyl Sarcosine (B1681465) has been reported to be approximately 0.026 g/L, which corresponds to a molar concentration of 74 µM. Other studies focusing on sodium N-oleoyl amino acids have reported CMC values in a similar range. This value is significantly lower than that of its shorter-chain analogue, sodium N-lauroyl sarcosinate (C12 tail), which has a CMC of approximately 14.6 mM. sigmaaldrich.comwikipedia.org This difference highlights a key principle of micellization: increasing the length of the hydrophobic tail enhances the driving force for aggregation, thus lowering the CMC. wikipedia.org The CMC can be determined experimentally using various techniques, including surface tensiometry, conductometry, and fluorescence spectroscopy, with the potential for minor variations in the measured value depending on the method employed.

Reported Critical Micelle Concentration (CMC) Values

CompoundCMC (Molar)CMC (g/L)Reference
N-Methyl-N-9-octadecenylglycine (N-Oleoyl Sarcosine)~74 µM~0.026
Sodium N-Lauroyl Sarcosinate (C12 Analogue)~14.6 mM~4.28 sigmaaldrich.com

The self-assembly of N-Methyl-N-9-octadecenylglycine is highly sensitive to the properties of the solvent system. nih.gov As an amino acid-based surfactant, the pH of the aqueous solution plays a critical role. The carboxylate headgroup has a pKa around 3.6, meaning it is negatively charged at neutral pH, facilitating electrostatic repulsion between headgroups that influences micelle size and shape. wikipedia.org

The addition of electrolytes (increasing ionic strength) significantly impacts the CMC of ionic surfactants. For the related N-acyl amino acid surfactant, sodium N-dodecanoyl sarcosinate, increasing the concentration of salts like MgCl₂ causes a decrease in the CMC. nih.govacs.org This occurs because the added counter-ions shield the electrostatic repulsion between the negatively charged headgroups at the micelle surface, reducing the energetic penalty of bringing the monomers closer together and thus favoring aggregation at lower concentrations. nih.gov

Solvent polarity also governs aggregation. N-Oleoyl Sarcosine is sparsely soluble in water but readily soluble in many organic solvents and mineral oil. atamanchemicals.comwikipedia.org In mixed solvent systems, changes in polarity can alter the hydrophobic effect, which is the primary driving force for micellization in water. A decrease in solvent polarity can increase the solubility of the hydrophobic tail, potentially leading to an increase in the CMC or the formation of different aggregate structures. atamanchemicals.com

The spontaneity of micellization is described by the Gibbs free energy of micellization (ΔG°mic). This thermodynamic parameter can be calculated from the CMC and is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of the process. wikipedia.orgscialert.net

ΔG°mic = ΔH°mic - TΔS°mic

For most ionic surfactants in water, micellization is primarily an entropy-driven process at room temperature. scialert.netjocpr.com The positive entropy change results from the release of highly ordered water molecules that surround the hydrophobic surfactant tails into the bulk solvent, which overcomes the negative entropy change associated with the aggregation of monomers. wikipedia.org

Thermodynamic Parameters of Micellization for Sodium Lauroyl Sarcosinate (SLAS) at 298.15 K (10 mmol.L-1)

Data for the C12 analogue provides insight into the expected thermodynamic profile for N-Methyl-N-9-octadecenylglycine.

Thermodynamic ParameterValueReference
ΔG°mic (kJ/mol)-31.4 jocpr.com
ΔH°mic (kJ/mol)-1.9 jocpr.com
TΔS°mic (kJ/mol)29.5 jocpr.com

Vesicle and Liposome Formation from N-Methyl-N-9-octadecenylglycine

While N-Methyl-N-9-octadecenylglycine readily forms micelles, its ability to form bilayer vesicles (liposomes) on its own is not its primary behavior. The surfactant packing parameter, which relates the headgroup area to the tail volume and length, typically favors curved micellar structures. However, it can participate in the formation of vesicles when combined with other amphiphilic or lipid molecules. wikipedia.orgnih.gov

The characterization of self-assembled structures relies on direct imaging techniques. Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful tool for visualizing the morphology of surfactant aggregates in their native, hydrated state.

In the ternary monoolein (B16389)/sodium oleate (B1233923)/water system, cryo-TEM has been used to identify a progression of structures as the ratio of the two amphiphiles is varied. This includes spherical micelles, ruptured multilamellar vesicles, flexible threads, and stable vesicle structures. nih.gov For mixed systems containing sodium N-lauroyl sarcosinate and other surfactants, cryo-TEM has also been employed to characterize the aggregate morphology, revealing the transition between different structures. researchgate.net These studies provide a clear methodological framework for how the self-assembly pathways and resulting morphologies of N-Methyl-N-9-octadecenylglycine-containing systems would be investigated.

There is a lack of direct studies on the membrane permeability of vesicles composed specifically of N-Methyl-N-9-octadecenylglycine. However, insights can be drawn from related systems designed for delivery applications. Liquid crystalline nanodispersions composed of monoolein and oleic acid (which is structurally similar to the tail and part of the headgroup of oleoyl (B10858665) sarcosine) have been developed as carriers for delivering siRNA into the skin. nih.gov The efficacy of such systems relies on the ability of the nanocarriers to fuse with or permeate through cellular membranes. These systems, which can incorporate cationic lipids or polymers to facilitate interaction with biological membranes, demonstrate that mixed lipid phases containing oleoyl chains can be engineered for effective membrane transport. nih.gov The fusogenic and permeation-enhancing properties are often attributed to the constituent lipids, suggesting that vesicles incorporating N-Methyl-N-9-octadecenylglycine could be designed to have specific permeability characteristics.

Liquid Crystalline Phases and Mesophase Transitions

Beyond simple micelles, N-Methyl-N-9-octadecenylglycine exhibits more complex self-assembly into liquid crystalline phases, also known as mesophases. These are ordered states that retain some degree of fluidity. A key finding is the pH-responsive formation of wormlike micelles. As the pH increases, the small, spherical micelles of N-Oleoyl Sarcosine can grow into long, flexible, wormlike structures. These elongated aggregates can entangle to form a transient network, imparting significant viscoelasticity to the solution and marking a transition to a liquid crystalline phase.

Furthermore, in mixed lipid systems analogous to those containing N-Methyl-N-9-octadecenylglycine, various other liquid crystalline phases are observed. Dispersions containing monoolein and oleic acid can form nanoparticles with internal structures corresponding to bicontinuous cubic, inverted hexagonal (HII), and inverted cubic phases. researchgate.net The transitions between these mesophases are highly sensitive to the lipid composition and the pH of the solution, with a decrease in pH (protonating the oleic acid) favoring the transition from cubic to hexagonal phases. researchgate.net This demonstrates that N-Methyl-N-9-octadecenylglycine, as a pH-sensitive oleoyl-chain surfactant, can be a component in forming complex, responsive lyotropic liquid crystalline phases.

Phase Diagrams and Temperature-Dependent Behavior

The phase behavior of N-methyl-N-9-octadecenylglycine is highly dependent on both concentration and temperature. At low concentrations in aqueous solutions, the molecules exist as monomers. As the concentration increases, they self-assemble into micelles to minimize the unfavorable interactions between the hydrophobic tails and water. Further increases in concentration lead to the formation of various liquid crystalline phases, also known as mesophases.

The transitions between these phases are thermally driven. An increase in temperature can disrupt the ordered packing of the molecules, leading to phase transitions from more ordered structures, such as lamellar or hexagonal phases, to less ordered micellar or isotropic solutions. A typical phase diagram would map these different phases as a function of concentration and temperature, showing the specific conditions under which each phase is stable.

Table 1: Temperature-Dependent Phase Transitions of N-Methyl-N-9-octadecenylglycine in Aqueous Solution

Concentration (wt%)Temperature (°C)Observed Phase
1025Micellar
3025Hexagonal
5025Lamellar
5060Cubic
7080Isotropic

Note: The data in this table is illustrative and intended to represent typical phase behavior. Actual transition temperatures and phase structures can vary based on experimental conditions.

Rheological Properties of N-Methyl-N-9-octadecenylglycine Mesophases

The rheological, or flow, properties of the mesophases of N-methyl-N-9-octadecenylglycine are a direct consequence of their underlying supramolecular structures. These materials often exhibit non-Newtonian behavior, where their viscosity is dependent on the applied shear rate.

For instance, lamellar phases, characterized by stacked bilayers of molecules, can exhibit high viscosity and viscoelastic properties. When subjected to shear, these layers can slide past one another, leading to shear thinning behavior. Hexagonal phases, composed of cylindrical micelles packed in a hexagonal array, also display significant viscosity and can show complex responses to mechanical stress. The study of these rheological properties is crucial for understanding the processability and potential applications of these materials in areas such as gels, creams, and other structured fluids.

Table 2: Rheological Characteristics of N-Methyl-N-9-octadecenylglycine Mesophases

MesophaseZero-Shear Viscosity (Pa·s)Shear Thinning BehaviorElastic Modulus (G') (Pa)
HexagonalHighPronouncedHigh
LamellarVery HighModerateVery High
CubicExtremely HighNegligibleExtremely High

Note: This table provides a qualitative comparison of the typical rheological properties. Exact values are dependent on concentration, temperature, and measurement conditions.

Interaction with Polyelectrolytes and Biomolecules in Supramolecular Contexts

The charged nature of the sarcosine headgroup in N-methyl-N-9-octadecenylglycine allows for significant electrostatic interactions with oppositely charged molecules, including synthetic polymers and biological macromolecules.

Complex Formation with Synthetic Polymers

When mixed with cationic polyelectrolytes in aqueous solutions, N-methyl-N-9-octadecenylglycine can form complex structures. The electrostatic attraction between the negatively charged carboxylate group of the glycine (B1666218) derivative and the positive charges on the polymer chain drives the formation of these complexes. The resulting structures can range from soluble complexes to precipitates, depending on the concentrations of the components, the polymer's charge density, and the ionic strength of the solution. These interactions can significantly alter the phase behavior and rheological properties of the system.

Mechanistic Studies of Interaction with Proteins and Nucleic Acids (in vitro)

In vitro studies have explored the interactions between N-methyl-N-9-octadecenylglycine and biomolecules like proteins and nucleic acids. The binding is typically driven by a combination of electrostatic interactions between the charged headgroup and charged residues on the biomolecule's surface, as well as hydrophobic interactions between the oleoyl tail and nonpolar regions of the biomolecule.

For example, interactions with proteins can lead to conformational changes in the protein structure. nih.gov In some instances, the surfactant-like properties of N-methyl-N-9-octadecenylglycine can cause protein denaturation at high concentrations. With nucleic acids, such as DNA, the primary interaction is often electrostatic, with the negatively charged phosphate (B84403) backbone of DNA attracting the cationic headgroup of the molecule, potentially leading to DNA condensation. Research has also investigated its effects in cellular models, for instance, its protective role against neurotoxicity in SH-SY5Y neuroblastoma cells. nih.gov Studies have shown its ability to modulate cellular processes, in some cases through interaction with receptors like PPARα. nih.gov

Chemical Reactivity and Mechanistic Transformations of N Methyl N 9 Octadecenylglycine

Hydrolysis and Enzymatic Degradation Pathways

The stability of the amide bond in N-Methyl-N-9-octadecenylglycine is a critical factor in its application and persistence. Its cleavage, through both chemical and enzymatic pathways, results in the formation of oleic acid and N-methylglycine (sarcosine).

The hydrolysis of the amide bond in N-Methyl-N-9-octadecenylglycine is subject to both acid and base catalysis. Generally, amide hydrolysis is a slow process under neutral conditions but is significantly accelerated at extreme pH values. uregina.calibretexts.org The pH-rate profile for the hydrolysis of a peptide bond, which is structurally similar to the amide bond in the target molecule, demonstrates this dependence, with the rate of hydrolysis increasing in both acidic and basic environments. acs.org

Under acidic conditions (low pH), the reaction is initiated by the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule. Conversely, under basic conditions (high pH), the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. uregina.ca For many amides, the base-catalyzed pathway is the dominant mechanism for hydrolysis at pH values above 6. uregina.ca

Table 1: General pH-Rate Profile for Amide Hydrolysis

pH RangeDominant MechanismGeneral Observations
< 5Acid-CatalyzedRate increases with decreasing pH.
5 - 9Neutral/Water-CatalyzedGenerally slow reaction rate.
> 9Base-CatalyzedRate increases with increasing pH.

This table provides a generalized overview based on literature for amide hydrolysis and may not represent the exact behavior of N-Methyl-N-9-octadecenylglycine.

Enzymatic hydrolysis of N-acyl amino acids is a key degradation pathway in biological systems. Enzymes such as esterases and lipases are known to catalyze the cleavage of the amide bond in these molecules. harvard.edunih.govrsc.orglidsen.com Acylase I, for example, is an enzyme that demonstrates broad specificity for the hydrolysis of N-acyl-L-amino acids. harvard.edu While the natural substrate for acylase I is typically an N-acylated L-amino acid, its potential activity on N-substituted glycine (B1666218) derivatives like N-Methyl-N-9-octadecenylglycine is plausible, although specific studies are lacking.

Lipases are another class of enzymes that could potentially hydrolyze N-Methyl-N-9-octadecenylglycine. These enzymes typically act on ester bonds in lipids, but their activity on amide bonds has also been reported, particularly in non-aqueous environments. The kinetics of lipase-catalyzed hydrolysis are often complex and can be influenced by factors such as the interfacial area between the substrate and the aqueous phase containing the enzyme, as well as inhibition by the reaction products (oleic acid and sarcosine). nih.gov Studies on the lipase-catalyzed hydrolysis of trioleoylglycerol have shown that the reaction follows Michaelis-Menten kinetics and can be influenced by the specific lipase (B570770) used. rsc.org It is reasonable to extrapolate that lipases could also act on the amide bond of N-Methyl-N-9-octadecenylglycine, although likely at a slower rate than on a corresponding ester.

Oxidation Reactions and Stability Profiling

The presence of a carbon-carbon double bond in the oleic acid tail makes N-Methyl-N-9-octadecenylglycine susceptible to oxidation. This process can alter the structure and properties of the molecule, leading to the formation of various oxidation products.

The olefinic bond at the C9 position of the octadecenyl chain is the primary site of oxidative attack. Lipid peroxidation, a free-radical chain reaction, is a major pathway for the oxidation of unsaturated fatty acids like oleic acid. acs.org The reaction is initiated by the abstraction of a hydrogen atom from an allylic position (C8 or C11) by a reactive oxygen species, such as a peroxyl radical (ROO•). This generates a carbon-centered radical that can then react with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another oleic acid molecule, propagating the chain reaction and forming a hydroperoxide.

The autoxidation of oleic acid leads to the formation of a mixture of hydroperoxide isomers, with the hydroperoxy group located at positions 8, 9, 10, or 11. acs.org These hydroperoxides are relatively unstable and can undergo further reactions, including cleavage of the carbon chain to form smaller aldehydes and carboxylic acids. For example, the oxidation of oleic acid can yield products such as nonanal (B32974) and azelaic acid.

The kinetics of the reaction of peroxyl radicals with oleic acid have been studied, and rate constants for these reactions are available in the literature. nist.gov The presence of the N-methylglycine headgroup is not expected to significantly alter the intrinsic reactivity of the double bond towards oxidative stress.

While the olefinic bond is a site of vulnerability to oxidation, the sarcosine (B1681465) (N-methylglycine) moiety may possess some radical scavenging capabilities. Amino acids and their derivatives can act as antioxidants through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). spandidos-publications.com

Studies on the antioxidant activity of sarcosine have shown that it can scavenge certain types of radicals. spandidos-publications.com The mechanism of radical scavenging by the glycine moiety in N-Methyl-N-9-octadecenylglycine would likely involve the donation of a hydrogen atom from the N-methyl group or the α-carbon to a radical species. The resulting radical on the glycine moiety could then be stabilized through resonance.

Derivatization and Functionalization Strategies

The chemical structure of N-Methyl-N-9-octadecenylglycine offers several sites for derivatization and functionalization, allowing for the modification of its properties for specific applications. These modifications can be targeted at the carboxylic acid group, the amide bond (though less common), or the olefinic double bond.

One common strategy for the functionalization of the carboxylic acid group is esterification. This reaction converts the carboxylic acid into an ester, which can alter the solubility and surface activity of the molecule. Another approach is the reaction with amines to form amides, though this would compete with the existing amide bond. The carboxylic acid group can also be functionalized through reaction with agents like ammonium (B1175870) persulfate to introduce carboxyl groups onto a carbon support material, a strategy that could be adapted for surface modification. nih.gov

The olefinic double bond in the oleic acid tail is a prime target for a variety of addition reactions. Epoxidation, the reaction with a peroxy acid to form an epoxide, is a common transformation for unsaturated fatty acids. mdpi.com The resulting epoxide is a versatile intermediate that can be further reacted with nucleophiles to introduce a range of functional groups.

Another important functionalization strategy is the thiol-ene reaction, a "click chemistry" reaction where a thiol is added across the double bond. nih.govwikipedia.org This reaction is highly efficient and proceeds under mild conditions, often initiated by UV light or a radical initiator. The thiol-ene reaction with N-Methyl-N-9-octadecenylglycine would result in the formation of a thioether, allowing for the attachment of various thiol-containing molecules.

Table 2: Potential Derivatization Reactions of N-Methyl-N-9-octadecenylglycine

Functional GroupReaction TypeReagentsPotential Product
Carboxylic AcidEsterificationAlcohol, Acid CatalystEster
Carboxylic AcidAmidationAmine, Coupling AgentAmide
Olefinic BondEpoxidationPeroxy AcidEpoxide
Olefinic BondThiol-Ene AdditionThiol, InitiatorThioether
Olefinic BondHydrogenationH₂, Metal CatalystN-Methyl-N-stearoylglycine

Modification of the Glycine Carboxyl Group

The carboxylic acid group in N-methyl-N-9-octadecenylglycine is a key site for chemical modification, allowing for the synthesis of a variety of derivatives. These reactions are analogous to those of other carboxylic acids and are fundamental to altering the molecule's physical and chemical properties.

One of the most common transformations is esterification , where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. This reaction is reversible and proceeds via a nucleophilic acyl substitution mechanism. The protonation of the carbonyl oxygen of the carboxylic acid enhances its electrophilicity, facilitating the nucleophilic attack by the alcohol. Subsequent dehydration yields the ester. The general scheme for the esterification of N-methyl-N-9-octadecenylglycine is depicted below:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

Another significant reaction is the formation of amides through reaction with amines. Direct reaction of the carboxylic acid with an amine is generally unfavorable as it tends to form a stable ammonium carboxylate salt. Therefore, the carboxylic acid is often activated using a coupling agent, or converted to a more reactive derivative such as an acyl chloride. The subsequent reaction with an amine proceeds through nucleophilic acyl substitution to yield the corresponding amide.

The carboxyl group can also be reduced to an alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) due to the low reactivity of the carboxylate anion that is formed under basic conditions. The reduction proceeds via a hydride attack on the carbonyl carbon.

Reaction Type Reactant Product General Conditions
EsterificationAlcohol (R'-OH)Ester (R-COOR')Acid catalyst (e.g., H₂SO₄)
Amide FormationAmine (R'-NH₂)Amide (R-CONHR')Coupling agent or conversion to acyl chloride
ReductionStrong reducing agentAlcohol (R-CH₂OH)e.g., Lithium aluminum hydride (LiAlH₄)

Table 1: Summary of Reactions at the Glycine Carboxyl Group

Reactions Involving the Octadecenyl Chain

The cis-double bond at the 9-position of the octadecenyl chain is a site of unsaturation that imparts significant reactivity to the molecule. This functionality allows for a range of addition reactions and other transformations that modify the hydrophobic tail of the molecule.

Hydrogenation is a common reaction where the double bond is reduced to a single bond in the presence of a metal catalyst such as palladium, platinum, or nickel. This process converts the unsaturated octadecenyl chain into a saturated stearyl group, thereby altering the physical properties of the molecule, such as its melting point and conformational flexibility.

Epoxidation involves the reaction of the double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (oxirane). This three-membered ring is a versatile intermediate that can undergo further reactions, such as hydrolysis to a diol or reaction with nucleophiles to introduce various functional groups.

The double bond can also undergo oxidative cleavage , a reaction that breaks the carbon-carbon double bond and typically forms carboxylic acids. Strong oxidizing agents like ozone (followed by oxidative workup) or potassium permanganate (B83412) can achieve this transformation, yielding nonanoic acid and azelaic acid from the cleavage of the 9-octadecenyl chain. eurochemengineering.com

Furthermore, the double bond can participate in polymerization reactions. google.comgoogle.com Under specific conditions, such as the presence of catalysts, the unsaturated fatty acid chains can link together to form dimers, trimers, and higher-order polymers. google.comgoogle.com This process is of significant industrial interest for the production of polyamides and polyesters. google.com The reactivity of the double bond in oleic acid derivatives allows for the synthesis of polymers with side-chains that can be further functionalized. rsc.org

Reaction Type Reagent Product Key Features
HydrogenationH₂/Metal Catalyst (Pd, Pt, Ni)Saturated AlkaneReduction of the double bond to a single bond
EpoxidationPeroxy Acid (e.g., m-CPBA)EpoxideFormation of a three-membered oxirane ring
Oxidative CleavageStrong Oxidizing Agent (e.g., O₃, KMnO₄)Carboxylic AcidsCleavage of the C=C bond to form two carboxyl groups
PolymerizationCatalyst/HeatDimer, Trimer, PolymerIntermolecular linking of the unsaturated chains

Table 2: Summary of Reactions at the Octadecenyl Chain

Interactions with Model Biological Systems and Mechanistic Biophysics

Liposome and Artificial Membrane Interactions

The amphipathic nature of Glycine (B1666218), N-methyl-N-9-octadecenyl-, with its long oleoyl (B10858665) chain and a polar glycine headgroup, suggests a strong potential for interaction with lipid bilayers, the fundamental structure of cellular membranes. Studies using liposomes and other artificial membrane systems are essential to characterize these interactions in a controlled environment, free from the complexity of cellular machinery.

Perturbation of Lipid Bilayer Integrity (mechanistic studies, not transport or delivery)

Direct experimental studies specifically investigating the perturbation of lipid bilayer integrity by Glycine, N-methyl-N-9-octadecenyl- are limited in the current scientific literature. However, the structural characteristics of this molecule allow for informed hypotheses regarding its potential effects. The insertion of its oleoyl tail into the hydrophobic core of a lipid bilayer could disrupt the ordered packing of phospholipid acyl chains. This disruption could lead to an increase in membrane permeability, potentially causing the leakage of entrapped contents from liposomes.

Modulation of Membrane Fluidity and Phase Behavior

The fluidity of a biological membrane is critical for its function, influencing the activity of membrane-bound proteins and cellular signaling events. The incorporation of exogenous molecules like Glycine, N-methyl-N-9-octadecenyl- can modulate this property. It is hypothesized that the unsaturated oleoyl chain could increase membrane fluidity by introducing kinks in the acyl chain packing, thereby lowering the phase transition temperature of the lipid bilayer.

Techniques such as differential scanning calorimetry (DSC) and fluorescence anisotropy are powerful tools to study these phenomena. DSC can measure changes in the phase transition temperature and enthalpy of lipid bilayers upon interaction with the compound. Fluorescence anisotropy, using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), can provide a measure of the rotational mobility of the probe within the bilayer, which is inversely related to membrane order. nih.gov

Currently, there is a lack of published studies that have specifically applied these techniques to investigate the effects of Glycine, N-methyl-N-9-octadecenyl- on the fluidity and phase behavior of model membranes. Such studies would be invaluable in providing a biophysical basis for its observed biological effects.

Table 1: Investigational Approaches for Membrane Interactions of Glycine, N-methyl-N-9-octadecenyl-

Parameter Experimental Technique Expected Information Status of Data for Glycine, N-methyl-N-9-octadecenyl-
Bilayer IntegrityLiposome Leakage Assays (e.g., Calcein)Quantification of membrane permeabilizationData not currently available in published literature
Membrane FluidityFluorescence Anisotropy (e.g., with DPH probe)Measurement of changes in membrane order and fluidityData not currently available in published literature
Phase BehaviorDifferential Scanning Calorimetry (DSC)Determination of shifts in lipid phase transition temperature and changes in enthalpyData not currently available in published literature

Cell-Free Protein Synthesis and Interaction Studies (in vitro)

Cell-free systems provide a simplified and controlled environment to study the direct effects of a compound on fundamental biological processes like protein synthesis and folding, devoid of cellular feedback mechanisms.

Effect on Protein Folding and Stability (in vitro)

The influence of Glycine, N-methyl-N-9-octadecenyl- on protein folding and stability in a cell-free context has not been extensively documented. As an amphiphilic molecule, it could potentially interact with unfolded or partially folded polypeptide chains, influencing their conformational landscape. Depending on the nature of the interaction, it could either aid in proper folding by acting as a chaperone-like molecule or induce misfolding and aggregation.

In vitro protein aggregation assays, often using proteins prone to misfolding, could be employed to investigate these potential effects. Techniques like light scattering or fluorescence-based assays with specific dyes that bind to aggregated protein structures would be informative.

Subcellular Localization and Interaction with Organelle Mimics (in vitro)

To understand the potential sites of action of Glycine, N-methyl-N-9-octadecenyl- within a cell, it is crucial to investigate its distribution and interaction with subcellular structures. In vitro models using artificial organelle mimics can provide valuable insights into these processes.

There is currently a lack of published research on the subcellular localization of Glycine, N-methyl-N-9-octadecenyl- in organelle mimics in a purely in vitro setting. Techniques such as fluorescence microscopy with labeled analogs of the compound could be used to visualize its partitioning into synthetic lipid vesicles designed to mimic the lipid composition of specific organelles, such as the endoplasmic reticulum or mitochondria. Such studies would be instrumental in predicting its potential accumulation in and interaction with different cellular compartments.

Uptake Mechanisms by Model Endosomes

Currently, there is a lack of specific research detailing the uptake mechanisms of Glycine, N-methyl-N-9-octadecenyl- by model endosomes. While the compound is classified as a surfactant and is used in formulations intended for cellular applications, the precise pathways and molecular interactions governing its internalization into endosomal compartments have not been elucidated in scientific studies. The physicochemical properties of N-oleoylsarcosine, particularly its amphiphilic nature, suggest a potential for interaction with the lipid bilayers of cellular and endosomal membranes. However, without experimental data, any proposed mechanism would be purely speculative.

Future research in this area would need to employ techniques such as fluorescent labeling of the molecule to track its cellular localization, and the use of various endocytosis inhibitors to dissect the specific pathways involved (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis). Such studies would be crucial for understanding its cellular fate and potential downstream effects.

Environmental Fate and Bioremediation Mechanisms of N Methyl N 9 Octadecenylglycine

Biodegradation Pathways in Aquatic and Terrestrial Environments

Microbial Degradation Mechanisms and Metabolites

Direct studies on the microbial degradation of N-Methyl-N-9-octadecenylglycine are limited in publicly available scientific literature. However, based on the degradation of structurally similar N-acyl amino acids and its constituent parts, a probable degradation pathway can be proposed. nih.gov

The initial and most likely step in the biodegradation of N-Methyl-N-9-octadecenylglycine is the enzymatic hydrolysis of the amide bond. This reaction would be catalyzed by amidohydrolase enzymes, such as fatty acid amide hydrolase (FAAH), which is known to break down various N-acylamides. hmdb.canih.gov This cleavage would yield two primary metabolites: oleic acid ((9Z)-octadec-9-enoic acid) and N-methylglycine (sarcosine).

Following this initial hydrolysis, the two metabolites would enter separate, well-established degradation pathways:

Oleic Acid Degradation: Oleic acid, a common unsaturated fatty acid, is readily biodegradable under both aerobic and anaerobic conditions. Under aerobic conditions, it undergoes β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle. In anaerobic environments, the degradation of long-chain fatty acids like oleate (B1233923) is known to be carried out by specific microbial consortia. For instance, bacteria from the genus Syntrophomonas have been identified as key players in the anaerobic degradation of oleate. nih.govresearchgate.net

N-Methylglycine (Sarcosine) Degradation: Sarcosine (B1681465) is also a naturally occurring amino acid derivative and is biodegradable. The degradation typically proceeds via oxidation by sarcosine dehydrogenase, which converts it to glycine (B1666218), formaldehyde, and a reduced electron carrier. Glycine can then be further metabolized by the cell.

Another potential, though less documented, initial step could be the cleavage of the N-methyl group. For instance, in the degradation of N-Methyl-4-nitroaniline, N-demethylation is the first reaction. epa.gov However, for N-acyl amino acids, amide hydrolysis is the more commonly cited initial metabolic step. nih.gov

The biodegradation of a related cyclic amide, N-methylpyrrolidone, has been shown to proceed via the cleavage of the C-N bond, which is analogous to the amide bond in N-Methyl-N-9-octadecenylglycine. nih.gov This further supports the hydrolysis of the amide bond as a key degradation step.

Kinetics of Aerobic and Anaerobic Degradation

The rate of biodegradation is influenced by several factors, including temperature, pH, oxygen availability, and the microbial community present. frontiersin.org For instance, the aerobic degradation of bioplastics like polyhydroxybutyrate (B1163853) (PHB) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) has been observed to be extensive over periods of 77 to 117 days. nih.gov

The anaerobic degradation of long-chain fatty acids, which would be a key step in the anaerobic breakdown of N-Methyl-N-9-octadecenylglycine, is known to be a syntrophic process, where different microbial groups work in concert. The degradation of oleate in anaerobic enrichment cultures has been observed, with acetate (B1210297) being a major intermediate. nih.govresearchgate.net The rate of this process can be influenced by factors such as the presence of methanogens to consume intermediate products like hydrogen and acetate. nih.gov

Adsorption and Desorption Behavior in Soil and Sediment Matrices

The transport and bioavailability of N-Methyl-N-9-octadecenylglycine in the environment are significantly influenced by its interaction with soil and sediment particles.

Influence of Organic Carbon Content and Clay Minerals

The sorption of organic compounds to soil and sediment is largely governed by the organic carbon content and the type and amount of clay minerals present. The long alkyl chain of N-Methyl-N-9-octadecenylglycine suggests it will behave as a hydrophobic organic compound.

For hydrophobic compounds, a higher organic carbon content in soil generally leads to greater adsorption. This is because organic matter provides a nonpolar phase into which hydrophobic molecules can partition. Clay minerals can also contribute to sorption through various mechanisms, including van der Waals forces, hydrogen bonding, and electrostatic interactions, particularly for polar or charged organic molecules. nih.gov

Sorption Thermodynamics and Isotherms

While specific sorption isotherm and thermodynamic data for N-Methyl-N-9-octadecenylglycine are not available, studies on other N-acyl compounds provide a useful framework. For example, the sorption of N-acyl homoserine lactones in soil has been well-described by both the Langmuir and Freundlich isotherm models. nih.govresearchgate.net

The Freundlich isotherm is often used to describe sorption to heterogeneous surfaces.

The Langmuir isotherm assumes monolayer sorption to a finite number of identical sites.

The applicability of both models suggests that the sorption process for these types of molecules can be complex, involving both monolayer adsorption and sorption to a variety of different sites on the soil particles. nih.govresearchgate.net

Thermodynamic parameters such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of adsorption can provide insight into the nature of the sorption process. For similar compounds, the calculated Gibbs free energy has indicated that the sorption is a spontaneous process and is mainly dominated by physical adsorption mechanisms. nih.govresearchgate.net

Below is a hypothetical data table illustrating the kind of parameters that would be determined in a sorption study.

Hypothetical Sorption Isotherm Parameters for N-Methyl-N-9-octadecenylglycine

Isotherm ModelParameterValueInterpretation
Freundlich Kf ((mg/g)(L/mg)1/n)2.5Adsorption capacity
1/n0.85Adsorption intensity (favorable)
Langmuir qmax (mg/g)15.0Maximum adsorption capacity
KL (L/mg)0.12Langmuir constant related to binding energy

Bioaccumulation Potential in Model Organisms (focus on mechanistic uptake, not toxic effects)

Bioaccumulation refers to the uptake of a chemical by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. The potential for bioaccumulation is a key consideration in the environmental risk assessment of any chemical.

However, the presence of the N-acyl amino acid structure also suggests that it may be subject to metabolic transformation within the organism. As discussed in the biodegradation section, enzymes like FAAH can hydrolyze the amide bond, breaking the molecule down into oleic acid and sarcosine. hmdb.canih.gov If this metabolic transformation is efficient, it could significantly reduce the bioaccumulation potential of the parent compound by converting it into more readily metabolized or excreted substances.

Further research is needed to determine the rates of uptake, depuration, and metabolism of N-Methyl-N-9-octadecenylglycine in various model organisms to accurately assess its bioaccumulation potential.

Membrane Permeability and Partitioning

The ability of a chemical substance to traverse biological membranes is a critical determinant of its bioavailability and subsequent interaction with cellular components. This movement is largely governed by the compound's lipophilicity, which is its affinity for lipid-like environments. For N-Methyl-N-9-octadecenylglycine, also known as N-oleoylsarcosine, its amphiphilic nature, possessing both a lipophilic fatty acid tail and a hydrophilic amino acid headgroup, dictates its partitioning behavior in biological systems.

N-Methyl-N-9-octadecenylglycine is described as being sparsely soluble in water but soluble in many organic solvents and mineral oil. wikipedia.orgatamanchemicals.comatamanchemicals.com In alkaline conditions, its solubility in water increases. atamanchemicals.comatamanchemicals.com This solubility profile suggests that it will preferentially partition into lipid-rich environments, such as cell membranes, from aqueous media. The long C18 octadecenyl chain contributes to its high lipophilicity, facilitating its insertion into and passage through the lipid bilayers of cell membranes.

PropertyDescriptionSource
Water Solubility Sparsely soluble in water, with increased solubility in alkaline conditions. wikipedia.orgatamanchemicals.comatamanchemicals.com
Organic Solvent Solubility Soluble in many organic solvents and mineral oil. wikipedia.orgatamanchemicals.comatamanchemicals.com
Amphiphilic Nature Possesses both a lipophilic oleoyl (B10858665) tail and a hydrophilic sarcosine head group. wikipedia.org
Partitioning Tendency Expected to preferentially partition into lipid-rich environments from aqueous media.General understanding based on structure

Enzymatic Transformation in Organisms

The bioremediation of N-Methyl-N-9-octadecenylglycine is intrinsically linked to its enzymatic transformation by microorganisms and other organisms. As an N-acyl amino acid, its breakdown is part of broader metabolic pathways that handle fatty acids and amino acids. One key finding is that N-oleoylsarcosine is considered to be readily biodegradable. atamanchemicals.com Specifically, it is reported to be readily biodegradable according to the OECD 301X methods, which imply significant mineralization (conversion to CO2, water, and mineral salts) by microorganisms. atamanchemicals.com

The primary enzymatic attack on N-acyl amino acids involves the hydrolysis of the amide bond linking the fatty acid (N-oleoyl) to the amino acid (sarcosine). This cleavage would release oleic acid and N-methylglycine (sarcosine), both of which can be readily metabolized by common pathways.

Several enzymes are known to catalyze the hydrolysis of N-acyl amino acids. While the specific enzymes responsible for the degradation of N-Methyl-N-9-octadecenylglycine in environmental microorganisms are not detailed in the provided literature, research on mammalian systems offers insights into the types of enzymes that could be involved. These include:

Fatty Acid Amide Hydrolase (FAAH) : This enzyme is known to hydrolyze a range of fatty acid amides. elifesciences.org Studies have shown that FAAH can act as an N-acyl amino acid hydrolase, breaking down these molecules into their constituent fatty acid and amino acid. elifesciences.org

Peptidase M20 Domain Containing 1 (PM20D1) : This is another enzyme identified as a mammalian N-acyl amino acid hydrolase. elifesciences.orgwikipedia.org It can catalyze both the synthesis and hydrolysis of N-acyl amino acids. wikipedia.org

Acylase I (EC 3.5.1.14) : This enzyme has been shown to have hydrolytic activity towards N-acyl-L-amino acids. acs.orgresearchgate.net Research has demonstrated its effectiveness in catalyzing the synthesis of N-lauroyl-L-amino acids through reverse hydrolysis, indicating its capacity to recognize and act upon the amide linkage in similar molecules. researchgate.net

The general pathway for the enzymatic degradation of N-Methyl-N-9-octadecenylglycine can be proposed as follows:

Hydrolysis : The parent molecule is hydrolyzed by an amidase, such as a bacterial equivalent of FAAH or acylase I, at the amide bond.

Products : This reaction yields oleic acid and sarcosine (N-methylglycine).

Metabolism :

Oleic acid enters the β-oxidation pathway, where it is broken down into acetyl-CoA, which then enters the citric acid cycle for energy production.

Sarcosine can be demethylated to glycine, which is a common amino acid that can be used in protein synthesis or further metabolized.

This enzymatic breakdown ensures that the compound does not persist in the environment, with its organic components being recycled into the central metabolism of the degrading organisms.

Enzyme FamilyAction on N-Acyl Amino AcidsPotential Role in BioremediationSource
Fatty Acid Amide Hydrolase (FAAH) Catalyzes the hydrolysis of the amide bond.Breakdown of N-Methyl-N-9-octadecenylglycine into oleic acid and sarcosine. elifesciences.org
Peptidase M20 Domain Containing 1 (PM20D1) Bidirectional synthesis and hydrolysis.Contributes to the turnover of N-acyl amino acids in organisms. elifesciences.orgwikipedia.org
Acylase I Hydrolytic activity towards N-acyl-L-amino acids.Potential for similar enzymes in microorganisms to degrade the compound. acs.orgresearchgate.net

Advanced Materials Science Applications of N Methyl N 9 Octadecenylglycine

Role in Emulsion and Dispersion Stabilization (fundamental mechanisms)

N-Methyl-N-9-octadecenylglycine and its salts are effective as water-in-oil emulsifiers. wikipedia.orgatamanchemicals.com Their ability to stabilize emulsions and dispersions stems from fundamental mechanisms that alter the interfacial properties between immiscible phases. The amphiphilic nature of the molecule allows it to adsorb at oil-water interfaces, creating a protective film that prevents droplet coalescence. atamanchemicals.com

Interfacial Tension Reduction and Marangoni Effects

A key mechanism in emulsion stabilization is the reduction of interfacial tension (IFT) between the oil and water phases. Surfactants like N-acyl sarcosinates achieve this by accumulating at the interface, which reduces the energy required to create new surface area and thus facilitates the formation of smaller droplets. The effectiveness of a surfactant is often related to its critical micelle concentration (CMC), the concentration at which surfactant monomers begin to form micelles in the bulk solution and the surface tension reaches its minimum.

SurfactantCritical Micelle Concentration (CMC)
Sodium N-Lauroyl Sarcosinate1.4 x 10-2 mol/dm3
Sodium N-Myristoyl Sarcosinate3.5 x 10-3 mol/dm3
Sodium N-Palmitoyl Sarcosinate1.2 x 10-3 mol/dm3
Sodium N-Stearoyl Sarcosinate4.0 x 10-4 mol/dm3
(Data for illustrative purposes for the N-acyl sarcosinate family)

The Marangoni effect, or thermo-capillary convection, is another phenomenon that can contribute to emulsion stability. wikipedia.org It describes the flow of liquid along an interface driven by a gradient in surface tension. wikipedia.org This gradient can be caused by differences in temperature or surfactant concentration. wikipedia.org While the direct visualization of Marangoni flow specifically induced by N-methyl-N-9-octadecenylglycine is not detailed in the available literature, the presence of this surfactant can create surface tension gradients that resist the thinning of the liquid film between droplets, thereby hindering coalescence. wikipedia.orgresearchgate.net

Ostwald Ripening Inhibition Mechanisms

Ostwald ripening is a major destabilization mechanism in emulsions, where larger droplets grow at the expense of smaller ones due to differences in solubility. wikipedia.org Small droplets have a higher Laplace pressure, leading to a higher solubility of the dispersed phase in the continuous phase. This creates a concentration gradient that drives the diffusion of material from smaller to larger droplets. wikipedia.org

The formation of a dense, oriented monomolecular film by surfactants like N-methyl-N-9-octadecenylglycine at the droplet interface can act as a barrier to this diffusion process. atamanchemicals.com This interfacial film can hinder the dissolution of the dispersed phase from the smaller droplets and its subsequent deposition onto the larger ones, thereby inhibiting Ostwald ripening and enhancing the long-term stability of the emulsion. While specific kinetic studies on Ostwald ripening inhibition by this particular compound are not prevalent in the search results, the principle is a recognized mechanism for surfactant-stabilized emulsions. wikipedia.org

Template-Directed Synthesis of Nanomaterials

The self-assembling properties of surfactants are increasingly utilized in the bottom-up fabrication of nanomaterials. The formation of micelles, vesicles, and other ordered structures in solution can serve as templates or scaffolds for the synthesis of nanoparticles with controlled size and morphology.

Mesoporous Material Formation Using Surfactant Assemblies

The synthesis of mesoporous materials, such as mesoporous silica (B1680970), often relies on the use of surfactant assemblies as structure-directing agents. Cationic surfactants are commonly used as templates for the formation of materials like MCM-41, which has a hexagonal pore structure. researchgate.net The general mechanism involves the organization of silica precursors around the surfactant micelles. After the silica framework is formed, the surfactant template is removed, typically through calcination, leaving behind a porous structure.

Although the direct use of N-methyl-N-9-octadecenylglycine for synthesizing mesoporous materials is not explicitly detailed in the search results, its anionic nature and self-assembly into ordered structures suggest its potential as a template, possibly for creating mesoporous materials with different characteristics than those produced with cationic surfactants.

Rheology Modifiers and Gelling Agents in Advanced Fluids

N-Methyl-N-9-octadecenylglycine and its salts can significantly alter the rheological properties of fluids, acting as thickeners and gelling agents. This is particularly evident in the formation of viscoelastic surfactant (VES) gels.

Research has shown that N-oleoyl sarcosine (B1681465) can form responsive wormlike micelles, which are long, flexible, and cylindrical aggregates. researchgate.net The entanglement of these wormlike micelles leads to a significant increase in the viscosity of the solution, resulting in the formation of a gel-like structure. researchgate.net The rheological properties of these gels, such as their viscosity and viscoelasticity, can be tuned by factors like pH and temperature. researchgate.net Cryo-transmission electron microscopy (cryo-TEM) has been used to visualize these wormlike micellar structures. researchgate.netnih.gov

A patent mentions the use of oleoyl (B10858665) sarcosinate in viscoelastic surfactant gels for applications such as fracturing fluids. The formation of these gels is crucial for controlling the viscosity of the fluids used in wellbore applications. The table below summarizes some physical properties of N-oleoyl sarcosine.

PropertyValue
Appearance Clear, yellow to brown, viscous liquid
Solubility in Water Sparsely soluble (acid form), dissolves well in alkaline water
Solubility in Organic Solvents Soluble in many organic solvents and mineral oil
Chemical Stability Stable at high pH values
(Source: wikipedia.orgatamanchemicals.com)

The ability to form such robust gels makes N-methyl-N-9-octadecenylglycine a valuable component in the formulation of advanced fluids where precise control over flow behavior is required.

Viscoelastic Properties of Aqueous Solutions

Aqueous solutions of N-acyl sarcosinates, the family to which N-methyl-N-9-octadecenylglycine belongs, are known to exhibit pronounced viscoelastic properties. This behavior is primarily attributed to the formation of long, flexible aggregates known as wormlike micelles. bohrium.comresearchgate.netresearchgate.net These micelles can entangle, much like polymer chains, creating a transient network that imparts both viscous (liquid-like) and elastic (solid-like) characteristics to the solution.

The rheological properties of these solutions are highly dependent on factors such as surfactant concentration, pH, temperature, and the presence of salts or other co-surfactants. For instance, studies on the closely related sodium N-lauroyl sarcosinate have shown that adjusting the pH towards the pKa of the surfactant can significantly increase viscosity due to the formation of elongated micelles. bohrium.com The addition of nonionic co-surfactants can also promote micellar growth and enhance viscoelasticity. bohrium.comresearchgate.net

While specific quantitative data for N-methyl-N-9-octadecenyl-glycine is not extensively available in public literature, the general principles observed for other long-chain N-acyl sarcosinates can be extrapolated. The long oleoyl chain in N-methyl-N-9-octadecenyl-glycine would be expected to strongly favor the formation of viscoelastic wormlike micellar solutions. The viscoelastic behavior of such a solution can be characterized by its storage modulus (G'), representing the elastic component, and its loss modulus (G''), representing the viscous component. In a typical viscoelastic solution of N-methyl-N-9-octadecenyl-glycine, at low frequencies, the loss modulus would dominate (G'' > G'), indicating more liquid-like behavior. As the frequency of applied stress increases, a crossover point would be reached where the storage modulus equals the loss modulus, beyond which the elastic behavior would dominate (G' > G'').

Table 1: Expected Viscoelastic Properties of N-Methyl-N-9-octadecenyl-glycine Aqueous Solutions

ParameterExpected Behavior/ValueInfluencing Factors
Zero-Shear Viscosity (η₀) High, indicating significant structuringIncreases with concentration; sensitive to pH and salt concentration.
Storage Modulus (G') Increases with frequency, can exhibit a plateau at high frequencies.Dependent on micellar network density and entanglement.
Loss Modulus (G'') Exhibits a maximum at a characteristic relaxation time.Reflects the dynamics of micellar breakage and reformation.
Crossover Frequency (G'=G'') Indicates the transition from liquid-like to solid-like behavior.Shifts with changes in concentration, temperature, and additives.

Note: This table represents expected trends based on the behavior of similar long-chain N-acyl sarcosinates, as specific experimental data for N-methyl-N-9-octadecenyl-glycine is limited.

Formation of Organogels and Hydrogels

The self-assembly properties of N-methyl-N-9-octadecenyl-glycine also extend to the formation of both organogels and hydrogels. Gels are semi-solid systems where a liquid is entrapped within a three-dimensional network formed by a gelling agent.

Organogels:

N-methyl-N-9-octadecenyl-glycine, being oil-soluble, can act as an organogelator, structuring organic liquids into gels. atamanchemicals.comatamanchemicals.com The formation of these organogels is driven by non-covalent interactions such as van der Waals forces and hydrogen bonding between the gelator molecules, leading to the creation of a fibrous network that immobilizes the organic solvent. The specific properties of the resulting organogel, such as its firmness and stability, would depend on the concentration of the gelator, the nature of the organic solvent, and the temperature. Research on other amino acid derivatives has shown that the gelator's molecular structure is a key factor in its gelation ability. nih.gov

Hydrogels:

While N-methyl-N-9-octadecenyl-glycine itself is sparsely soluble in water, its sodium salt, sodium N-methyl-N-9-octadecenyl-glycinate, is more water-soluble and can form hydrogels. wikipedia.org In aqueous environments, the amphiphilic molecules self-assemble into structures that can entrap large amounts of water, forming a hydrogel. The formation and properties of these hydrogels are highly sensitive to pH and the presence of electrolytes. For instance, a patent has described that oleoyl sarcosine can form high-viscosity gel phases as the pH is raised towards 5. This is likely due to changes in the packing of the surfactant molecules and the formation of an extensive network of hydrated micelles.

Table 2: Gel Formation Capabilities of N-Methyl-N-9-octadecenyl-glycine and its Salt

Gel TypeCompound FormSolventKey Formation FactorsExpected Gel Characteristics
Organogel N-methyl-N-9-octadecenyl-glycine (acid form)Non-polar organic solvents (e.g., mineral oil, hydrocarbons)Concentration of gelator, solvent type, temperature.Thermally reversible, fibrous network structure.
Hydrogel Sodium N-methyl-N-9-octadecenyl-glycinate (salt form)WaterpH, concentration, presence of electrolytes.pH-responsive, can be tuned from viscous solution to a firm gel.

Note: This table is based on the known properties of N-oleoylsarcosine and related surfactants. Detailed characterization of gels formed specifically from N-methyl-N-9-octadecenyl-glycine is not widely reported.

Future Research Directions and Unexplored Avenues for N Methyl N 9 Octadecenylglycine

Integration with Artificial Intelligence and Machine Learning for Property Prediction

Future research will likely focus on the development of sophisticated ML models, such as Graph Neural Networks (GNNs), to predict the macroscopic properties of N-Methyl-N-9-octadecenylglycine from its molecular structure. digitellinc.commdpi.comacs.org These models can be trained on large datasets to learn complex structure-property relationships, enabling the rapid prediction of key performance indicators like critical micelle concentration (CMC), surface tension, and emulsification efficiency. researchgate.net This predictive capability will allow for the in silico design of novel formulations with tailored properties, drastically reducing the need for time-consuming and resource-intensive experimental screening. pharmtech.comdigitellinc.com

Table 1: Potential AI/ML Applications for N-Methyl-N-9-octadecenylglycine Property Prediction

Predicted Property Machine Learning Model Potential Impact
Critical Micelle Concentration (CMC)Graph Neural Networks (GNNs)Optimization of detergent and emulsifier formulations.
Surface TensionQuantitative Structure-Property Relationship (QSPR)Design of high-performance wetting and foaming agents.
Emulsification StabilityReinforcement Learning (RL)Development of long-lasting emulsions for food and cosmetic products.
Hydrophile-Lipophile Balance (HLB)Deep Learning (DL)Tailoring of surfactants for specific oil-in-water or water-in-oil systems.

Development of Novel Spectroscopic Probes for Real-Time Monitoring

Understanding the dynamic behavior of N-Methyl-N-9-octadecenylglycine in solution is crucial for optimizing its performance in various applications. The development of novel spectroscopic probes offers a promising avenue for the real-time, non-destructive monitoring of its self-assembly processes. nih.govaip.org

Future research could focus on designing and synthesizing fluorescent probes that can be incorporated into N-Methyl-N-9-octadecenylglycine micelles or adsorbed onto its interfaces. nih.govnih.govresearchgate.netnih.govresearchgate.net Changes in the fluorescence properties of these probes, such as intensity, lifetime, and anisotropy, can provide valuable insights into the kinetics of micellization, aggregate shape transitions, and interactions with other molecules. nih.govresearchgate.netresearchgate.net Furthermore, advanced spectroscopic techniques like near-infrared (NIR) spectroscopy and nonlinear optical methods could be employed for in-situ, real-time monitoring of industrial processes involving this surfactant. aip.orgresearchgate.netscielo.br

Exploration of N-Methyl-N-9-octadecenylglycine in Bionanotechnology

The unique self-assembly properties and biocompatibility of amino acid-based surfactants make N-Methyl-N-9-octadecenylglycine a prime candidate for a range of bionanotechnology applications. nih.govresearchgate.net Its ability to form well-defined nanostructures, such as micelles and vesicles, opens up possibilities for its use in drug delivery, diagnostics, and the fabrication of novel biomaterials. nih.govnih.govmdpi.commdpi.com

Future research in this area could explore the encapsulation of therapeutic agents within N-Methyl-N-9-octadecenylglycine micelles for targeted drug delivery. The surface of these nanocarriers could be functionalized with specific ligands to enhance their uptake by target cells. Additionally, the self-assembly of this compound could be harnessed to create scaffolds for tissue engineering or to serve as templates for the synthesis of inorganic nanomaterials with controlled morphologies.

Table 2: Potential Bionanotechnology Applications of N-Methyl-N-9-octadecenylglycine

Application Area Specific Use Potential Advantage
Drug DeliveryEncapsulation of hydrophobic drugs in micelles.Improved drug solubility and bioavailability.
Gene DeliveryFormation of complexes with DNA or RNA.Protection of genetic material and enhanced cellular uptake.
DiagnosticsDevelopment of targeted contrast agents for medical imaging.Increased sensitivity and specificity of diagnostic tests.
Tissue EngineeringCreation of biocompatible scaffolds for cell growth.Promotion of tissue regeneration and repair.

Interdisciplinary Research with Theoretical Physics and Complex Systems Science

To gain a deeper, fundamental understanding of the self-assembly behavior of N-Methyl-N-9-octadecenylglycine, interdisciplinary collaborations with theoretical physicists and complex systems scientists are essential. These fields provide the theoretical frameworks and computational tools necessary to model the intricate interplay of forces that govern the formation of supramolecular structures. researchgate.net

Future research could involve the application of statistical mechanics and thermodynamics to develop theoretical models that can predict the phase behavior and morphology of N-Methyl-N-9-octadecenylglycine aggregates under various conditions. researchgate.net Coarse-grained and all-atom molecular dynamics simulations can provide detailed insights into the molecular-level mechanisms of self-assembly. acs.org By treating surfactant solutions as complex systems, researchers can uncover emergent properties and collective behaviors that are not apparent from the study of individual molecules alone.

Sustainable Synthesis and Life Cycle Assessment Methodologies

In an era of increasing environmental awareness, the development of sustainable and eco-friendly chemical processes is paramount. Future research on N-Methyl-N-9-octadecenylglycine must address the need for greener synthesis routes and a comprehensive understanding of its environmental impact. academie-sciences.fracademie-sciences.frnih.gov

One promising avenue is the exploration of enzymatic synthesis methods. academie-sciences.fracademie-sciences.fr Lipases and other enzymes can catalyze the formation of the amide bond between oleic acid and N-methylglycine under mild conditions, potentially reducing energy consumption and waste generation compared to traditional chemical methods. atamanchemicals.comatamanchemicals.comwikipedia.orggoogle.comgoogle.com

Furthermore, a thorough life cycle assessment (LCA) of N-Methyl-N-9-octadecenylglycine is necessary to evaluate its environmental footprint from cradle to grave. mpob.gov.myreading.ac.uk This involves quantifying the energy and material inputs, as well as the waste and emissions generated, throughout its entire life cycle, from raw material extraction and synthesis to its use and final disposal. The insights gained from LCA can guide the development of more sustainable production processes and promote the responsible use of this valuable compound. mpob.gov.my

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-methyl-N-9-octadecenyl glycine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via alkylation of glycine derivatives. For example, N-methylation can be achieved using methyl iodide under basic conditions, followed by coupling with 9-octadecenyl groups via nucleophilic substitution or amidation. Purification typically involves column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) and recrystallization. Purity validation requires HPLC with UV detection (210–260 nm) and mass spectrometry (MS) to confirm molecular ion peaks and absence of side products .

Q. Which analytical techniques are most effective for quantifying N-methyl-N-9-octadecenyl glycine in biological matrices?

  • Methodology : Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is optimal. Use reversed-phase C18 columns with mobile phases like 0.1% formic acid in water/acetonitrile. For lipid-rich samples, solid-phase extraction (SPE) using C8 cartridges improves recovery rates. Calibration curves should span 0.1–100 µM, with deuterated glycine analogs as internal standards to correct for matrix effects .

Q. What safety protocols are critical when handling N-methyl-N-9-octadecenyl glycine in laboratory settings?

  • Methodology : Refer to safety data sheets (SDS) for glycine derivatives, which recommend:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of aerosols.
  • Spill management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Storage: Keep in airtight containers at –20°C, away from oxidizers and heat sources .

Advanced Research Questions

Q. How can researchers design experiments to investigate the interaction of N-methyl-N-9-octadecenyl glycine with lipid bilayers?

  • Methodology : Use fluorescence anisotropy or differential scanning calorimetry (DSC) to study membrane incorporation. Prepare liposomes (e.g., DPPC/cholesterol) and incubate with the compound at varying concentrations. Monitor phase transitions via DSC or fluorescence probes (e.g., Laurdan). For real-time dynamics, surface plasmon resonance (SPR) can quantify binding kinetics to immobilized lipid layers .

Q. What strategies resolve discrepancies in reported solubility data for N-methyl-N-9-octadecenyl glycine across solvents?

  • Methodology : Conduct systematic solubility studies using the shake-flask method. Test solvents (e.g., DMSO, ethanol, hexane) at 25°C and 37°C. Analyze saturated solutions via gravimetry and cross-validate with NMR (e.g., signal integration of solute vs. solvent). Statistical tools like ANOVA can identify outliers, while Hansen solubility parameters rationalize solvent compatibility based on dispersion/polarity/hydrogen-bonding contributions .

Q. How can computational modeling predict the metabolic fate of N-methyl-N-9-octadecenyl glycine in eukaryotic systems?

  • Methodology : Employ density functional theory (DFT) to calculate hydrolysis energetics of the amide bond. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. Validate predictions with in vitro assays: incubate the compound with liver microsomes and analyze metabolites via high-resolution MS (HRMS). Cluster analysis of metabolic pathways (e.g., KEGG Mapper) identifies dominant degradation routes .

Q. What experimental controls are essential when studying the surfactant properties of N-methyl-N-9-octadecenyl glycine?

  • Methodology : Measure critical micelle concentration (CMC) using tensiometry or conductometry. Include controls:

  • Negative: Pure solvent (e.g., water) to baseline instrument signals.
  • Positive: Sodium dodecyl sulfate (SDS) for CMC comparison.
  • Stability: Test pH (3–10) and temperature (4–70°C) effects on micelle formation. Dynamic light scattering (DLS) confirms micelle size distribution, while TEM visualizes morphology .

Data Analysis & Validation

Q. How should researchers address batch-to-batch variability in spectroscopic data for this compound?

  • Methodology : Implement robust normalization protocols. For NMR, use internal standards (e.g., TMS) and phase correction. For IR, background subtract solvent peaks. Statistical tools like principal component analysis (PCA) can differentiate batch effects from true spectral variations. Cross-validate with orthogonal techniques (e.g., MS fragmentation patterns) .

Q. What bioinformatics approaches can link N-methyl-N-9-octadecenyl glycine’s structure to potential biological targets?

  • Methodology : Use SwissTargetPrediction or PharmMapper to screen for protein targets based on structural similarity. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability. Validate via knockout cell lines or competitive binding assays (e.g., SPR with recombinant proteins) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.